molecular formula C₅₃H₆₅NO₁₅Si B1140641 2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy Paclitaxel CAS No. 211732-86-4

2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy Paclitaxel

Número de catálogo: B1140641
Número CAS: 211732-86-4
Peso molecular: 984.17
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy Paclitaxel is a derivative of Paclitaxel, a well-known antitumor agent. Paclitaxel is a tetracyclic diterpenoid isolated from the Pacific yew tree, Taxus brevifolia. The modification at the 2’-O position with a tert-butyldimethylsilyl group enhances the compound’s stability and solubility, making it a valuable derivative for research and potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy Paclitaxel involves the protection of the 2’-hydroxy group of Paclitaxel with a tert-butyldimethylsilyl group. This is typically achieved using tert-butyldimethylsilyl chloride in the presence of imidazole in dimethylformamide at room temperature . The reaction proceeds as follows:

    Protection of 2’-hydroxy group: Paclitaxel is reacted with tert-butyldimethylsilyl chloride and imidazole in dimethylformamide to yield 2’-O-(tert-Butyldimethylsilyl) Paclitaxel.

    Hydroxylation at 6alpha position: The protected Paclitaxel is then subjected to hydroxylation at the 6alpha position to obtain the final compound, 2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy Paclitaxel.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification and quality control.

Análisis De Reacciones Químicas

Types of Reactions

2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy Paclitaxel undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 6alpha position can be oxidized to form ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to convert ketones or aldehydes back to alcohols.

    Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new derivatives with different functional groups.

Aplicaciones Científicas De Investigación

2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy Paclitaxel has several scientific research applications:

    Chemistry: Used as a model compound to study the effects of silyl protection on the reactivity and stability of Paclitaxel derivatives.

    Biology: Investigated for its potential to enhance the bioavailability and efficacy of Paclitaxel in biological systems.

    Medicine: Explored as a potential therapeutic agent with improved pharmacokinetic properties compared to Paclitaxel.

    Industry: Utilized in the development of new drug formulations and delivery systems.

Comparación Con Compuestos Similares

Similar Compounds

    Paclitaxel: The parent compound, widely used as an antitumor agent.

    Docetaxel: A semi-synthetic derivative of Paclitaxel with similar antitumor properties.

    Cabazitaxel: Another derivative with improved efficacy against certain resistant cancer cell lines.

Uniqueness

2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy Paclitaxel is unique due to its enhanced stability and solubility, which can lead to better pharmacokinetic properties and potentially improved therapeutic outcomes compared to its parent compound, Paclitaxel .

Propiedades

IUPAC Name

[(1S,4S,7R,8S,9R,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,8,9-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H65NO15Si/c1-29-35(66-48(62)40(69-70(10,11)49(4,5)6)37(32-21-15-12-16-22-32)54-46(60)33-23-17-13-18-24-33)27-53(63)45(67-47(61)34-25-19-14-20-26-34)41-51(9,43(59)39(65-30(2)55)36(29)50(53,7)8)42(58)38(57)44-52(41,28-64-44)68-31(3)56/h12-26,35,37-42,44-45,57-58,63H,27-28H2,1-11H3,(H,54,60)/t35-,37-,38-,39+,40+,41?,42-,44+,45?,51-,52+,53+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJHNDYFTFXEOF-IUZSHIRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O[Si](C)(C)C(C)(C)C)O)OC(=O)C6=CC=CC=C6)C7(COC7C(C3O)O)OC(=O)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H]([C@@H]([C@@H]4[C@](C3C([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H65NO15Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675739
Record name (3xi,5beta,6alpha,7beta,10beta,13alpha)-4,10-Bis(acetyloxy)-13-{[(2R,3S)-3-benzamido-2-{[tert-butyl(dimethyl)silyl]oxy}-3-phenylpropanoyl]oxy}-1,6,7-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

984.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211732-86-4
Record name (3xi,5beta,6alpha,7beta,10beta,13alpha)-4,10-Bis(acetyloxy)-13-{[(2R,3S)-3-benzamido-2-{[tert-butyl(dimethyl)silyl]oxy}-3-phenylpropanoyl]oxy}-1,6,7-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.